

Ikarugamycin: A Technical Guide to its Properties and Cellular Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ikarugamycin*

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A Comprehensive Overview of the Macrolactam Antibiotic Ikarugamycin for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **Ikarugamycin**, a polycyclic tetramate macrolactam antibiotic. The document summarizes its chemical properties, outlines its primary mechanism of action, and details its effects on cellular pathways, particularly in the context of endocytosis and apoptosis. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

Ikarugamycin, first isolated from *Streptomyces phaeochromogenes*, is a well-characterized natural product with significant biological activity. Its fundamental properties are essential for its application in experimental settings.

Property	Value	Reference
CAS Number	36531-78-9	[1] [2]
Molecular Formula	C ₂₉ H ₃₈ N ₂ O ₄	[1] [2]
Molecular Weight	478.62 g/mol	[2]
Appearance	White to light yellow solid	[3]
Solubility	Soluble in DMF and DMSO; Slightly soluble in Ethanol and Methanol	[1]

Biological Activity and Cellular Mechanisms

Ikarugamycin exhibits a range of biological effects, including antiprotozoal, antibacterial, and potent cytotoxic activities against various cancer cell lines.[\[1\]](#)[\[4\]](#) Its primary mechanism of action is the specific inhibition of clathrin-mediated endocytosis (CME), a critical process for the cellular uptake of nutrients, signaling receptors, and other macromolecules.[\[5\]](#)[\[6\]](#)

Inhibition of Clathrin-Mediated Endocytosis

Ikarugamycin has been demonstrated to be a potent and acute inhibitor of CME in multiple cell lines without significantly affecting other endocytic pathways.[\[1\]](#) This specificity makes it a valuable tool for studying the intricate processes of cellular trafficking. The inhibitory effect of **Ikarugamycin** on CME is reversible upon its removal.[\[1\]](#)

Induction of Apoptosis

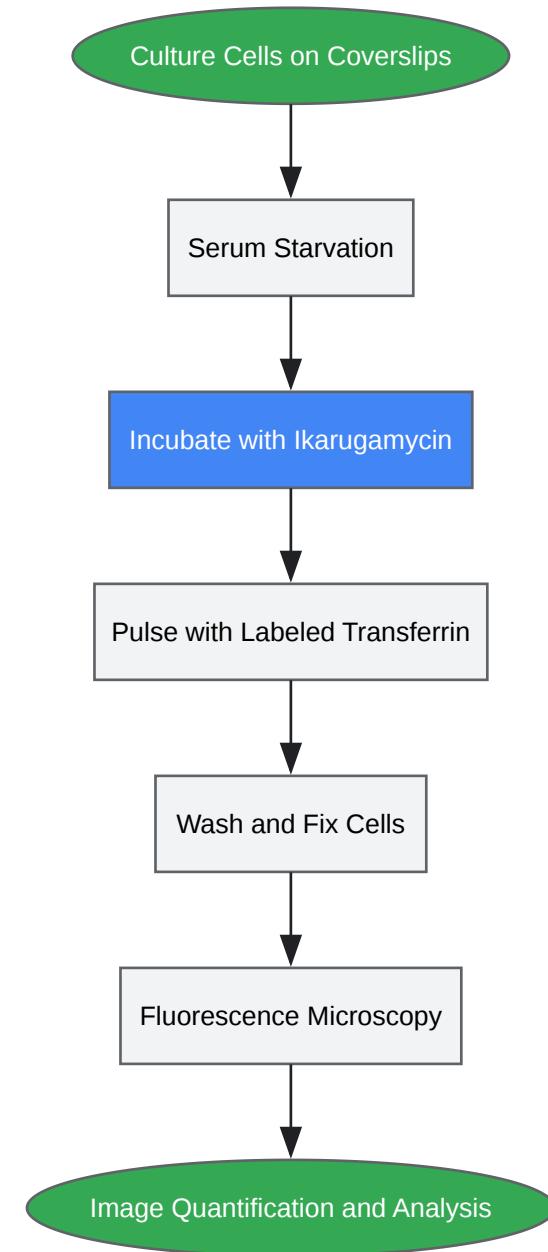
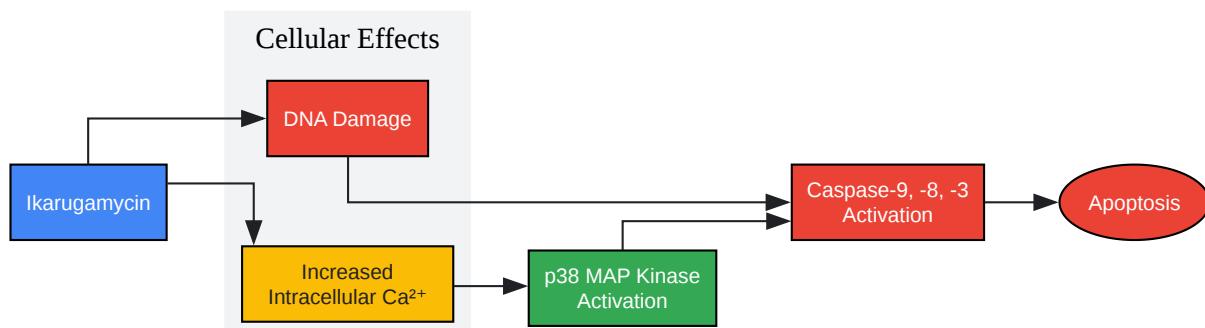
In addition to its effects on endocytosis, **Ikarugamycin** is a known inducer of apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity is a key area of interest for its potential as an anti-neoplastic agent.

The apoptotic cascade initiated by **Ikarugamycin** involves several key molecular events:

- DNA Damage: The compound has been shown to cause genotoxicity, leading to DNA damage.[\[7\]](#)

- Calcium Mobilization: **Ikarugamycin** treatment leads to an increase in intracellular calcium levels.[7]
- MAP Kinase Activation: It triggers the activation of the p38 MAP kinase signaling pathway, which is partially dependent on the aforementioned increase in intracellular calcium.[7]
- Caspase Activation: The signaling cascade culminates in the cleavage and activation of initiator caspases (caspase-9 and caspase-8) and the executioner caspase-3.[1][7]

The following diagram illustrates the proposed signaling pathway for **Ikarugamycin**-induced apoptosis:



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- To cite this document: BenchChem. [Ikarugamycin: A Technical Guide to its Properties and Cellular Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766309#ikarugamycin-cas-number-and-molecular-formula]

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